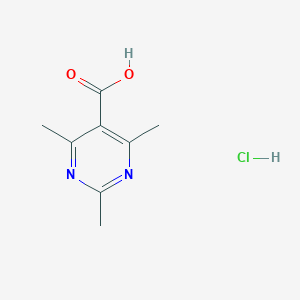

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride

Description

2,4,6-Trimethylpyrimidine-5-carboxylic acid hydrochloride (CAS: 2470437-42-2) is a pyrimidine derivative characterized by three methyl groups at positions 2, 4, and 6, a carboxylic acid group at position 5, and a hydrochloride salt. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis. The hydrochloride salt enhances solubility and stability, making the compound suitable for pharmaceutical applications.

Properties

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-4-7(8(11)12)5(2)10-6(3)9-4;/h1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWYFCYOCKEMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride typically involves the reaction of 2,4,6-trimethylpyrimidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This is critical for modifying solubility and pharmacokinetic properties in medicinal chemistry applications .

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, enabling integration into larger pharmacophores.

Decarboxylation

Thermal or basic conditions promote decarboxylation, yielding 2,4,6-trimethylpyrimidine.

Electrophilic Substitution on the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes limited electrophilic substitution due to steric hindrance from methyl groups.

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, with the carboxylic acid (pK<sub>a</sub> ≈ 3.5) and pyrimidine nitrogen (pK<sub>a</sub> ≈ 7.4) acting as protonation sites .

Coordination Chemistry

The pyrimidine nitrogen and carboxylate group participate in metal coordination.

Biological Activity

Derivatives show potent inhibition of anti-apoptotic protein Mcl-1, with IC<sub>50</sub> values <50 nM in hematologic cancer cell lines . Modifications at the 5-position ether (e.g., cyclic ethers) reduce plasma clearance by 2-fold compared to linear analogs .

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between 2,4,6-trimethylpyrimidine-5-carboxylic acid hydrochloride and key analogs:

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | CAS Number | Substituents | Carboxylic Acid Position | Hydrochloride | Molecular Formula |

|---|---|---|---|---|---|

| 2,4,6-Trimethylpyrimidine-5-carboxylic acid HCl | 2470437-42-2 | 2,4,6-trimethyl | 5 | Yes | C₈H₁₁N₂O₂·HCl |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | 74356-36-8 | 2,4-dimethyl | 5 | No | C₇H₈N₂O₂ |

| 2-Methylpyrimidine-5-carboxylic acid | 5194-32-1 | 2-methyl | 5 | No | C₆H₆N₂O₂ |

| 5-Chloropyrimidine-4-carboxylic acid | 64224-65-3 | 5-chloro | 4 | No | C₅H₃ClN₂O₂ |

| 2-(Phenylthio)pyrimidine-5-carboxylic Acid | - | 2-(phenylthio) | 5 | No | C₁₁H₈N₂O₂S |

| Benzimidamide hydrochloride | 1670-14-0 | Benzamidine core | - | Yes | C₇H₉ClN₂ |

Key Observations :

- Methyl Substituents : The target compound’s three methyl groups increase steric hindrance and lipophilicity compared to analogs with fewer methyl groups (e.g., 2,4-dimethyl or 2-methyl derivatives) .

- Carboxylic Acid Position : The 5-carboxylic acid group distinguishes it from 5-chloropyrimidine-4-carboxylic acid, where the acid is at position 4. This positional difference may influence hydrogen-bonding interactions in biological systems .

- Hydrochloride Salt: Unlike non-salt analogs, the hydrochloride form improves aqueous solubility, as seen in benzenecarboximidamide hydrochloride (solubility: 1.24 mg/mL) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

*Estimated LogP based on methyl group contributions.

Key Observations :

- Lipophilicity : The additional methyl groups in the target compound likely increase LogP compared to analogs, enhancing membrane permeability but reducing solubility .

- Bioavailability : Benzimidamide hydrochloride’s high bioavailability (55%) suggests that hydrochloride salts of pyrimidine derivatives may improve absorption .

Biological Activity

2,4,6-Trimethylpyrimidine-5-carboxylic acid; hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrimidine ring with three methyl groups and a carboxylic acid functional group. Its biological activity is primarily studied in the context of cancer research and enzyme inhibition.

- IUPAC Name: 2,4,6-Trimethylpyrimidine-5-carboxylic acid; hydrochloride

- Molecular Formula: C8H10N2O2·HCl

- CAS Number: 2470437-42-9

The biological activity of 2,4,6-trimethylpyrimidine derivatives often involves their interaction with specific molecular targets. Recent studies have shown that compounds bearing the 2,4,6-trimethylpyrimidine moiety can act as inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein, which is implicated in cancer cell survival. The binding affinity and inhibitory effects on Mcl-1 have been linked to the compound's structural features.

Case Studies

- Mcl-1 Inhibition : A study synthesized over 150 compounds with variations in the pyrimidine structure. Among these, compounds featuring the 2,4,6-trimethylpyrimidine showed significant Mcl-1 binding affinity and induced caspase activation in cancer cells. Notably, one compound demonstrated a tumor growth inhibition of 60% in an in vivo model at a dosage of 100 mg/kg .

- Cellular Efficacy : In another experiment assessing cellular growth inhibition, derivatives of 2,4,6-trimethylpyrimidine were evaluated for their effects on NCI-H929 cell lines. The results indicated that these compounds maintained comparable potency while exhibiting improved pharmacokinetic properties in mouse models .

Table: Biological Activity Summary

| Compound Name | Target | IC50 (µM) | Tumor Growth Inhibition (%) | Comments |

|---|---|---|---|---|

| Compound 9 | Mcl-1 | 0.12 | 60 | Significant efficacy in xenograft models |

| Compound 20 | NCI-H929 | <5 | Not specified | Comparable potency to other derivatives |

Toxicological Profile

The hydrochloride salt form of 2,4,6-trimethylpyrimidine-5-carboxylic acid has shown some toxicity concerns:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315) .

Applications in Medicinal Chemistry

The structural characteristics of 2,4,6-trimethylpyrimidine derivatives make them suitable candidates for further development as therapeutic agents targeting cancer pathways. Their ability to inhibit key proteins involved in cell survival presents opportunities for novel cancer treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-trimethylpyrimidine-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multicomponent reactions (MCRs) with precursors like ethyl acetoacetate, aldehydes, and urea derivatives. Catalysts such as thiamine hydrochloride (a vitamin B1 analog) can enhance yields under aqueous, room-temperature conditions, as demonstrated in pyrazolopyranopyrimidine synthesis . Optimization includes varying solvent polarity (e.g., water for green chemistry), adjusting stoichiometry, and using statistical design-of-experiment (DoE) approaches to identify critical parameters like pH and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

- Methodological Answer :

- NMR : Analyze and spectra for methyl group signals (δ ~2.5 ppm for pyrimidine-CH) and carboxylic acid proton absence (due to HCl salt formation).

- IR : Confirm carboxylic acid O-H stretch (2500–3000 cm) and pyrimidine ring vibrations (C=N at ~1600 cm).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H] and fragmentation patterns consistent with methylpyrimidine derivatives. Validate purity via HPLC-UV with retention time matching reference standards .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) can resolve impurities. Validate the method using parameters from pharmacopeial guidelines: linearity (R > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or structural nuances (e.g., substituent positions). For example, 5-substituted pyrimidines may show antimicrobial activity in Patel et al. (2007) but thymidine phosphorylase inhibition in Nencka et al. (2007). Address discrepancies by:

- Conducting side-by-side assays under standardized conditions.

- Performing molecular docking to compare binding affinities with target proteins .

Q. What strategies mitigate compound instability during storage, particularly in polar solvents like DMSO?

- Methodological Answer : Pyrimidine derivatives are prone to hydrolysis or oxidation in DMSO. Procházková et al. (2012a) recommend:

- Storing lyophilized HCl salts at -20°C under inert gas (N).

- Avoiding prolonged exposure to light or moisture.

- Monitoring degradation via NMR (e.g., disappearance of methyl peaks) or LC-MS .

Q. How can reaction mechanisms for pyrimidine synthesis be elucidated using computational or kinetic studies?

- Methodological Answer :

- DFT Calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack on carbonyl groups).

- Kinetic Profiling : Use in-situ FTIR or NMR to track intermediate formation (e.g., enamine intermediates in MCRs).

- Isotopic Labeling : Incorporate -labeled reagents to trace carbon flow during cyclization .

Q. What experimental designs are effective for optimizing catalytic systems in pyrimidine synthesis?

- Methodological Answer : Apply response surface methodology (RSM) to optimize catalyst loading (e.g., 5–15 mol% thiamine hydrochloride), solvent ratio (water:ethanol), and temperature. Central composite design (CCD) can identify interactions between variables, maximizing yield while minimizing by-products like uncyclized intermediates .

Contradictory Data Analysis

Q. Why do some studies report high antimicrobial activity for methylpyrimidines, while others show negligible effects?

- Methodological Answer : Structural specificity is critical. For instance, 2,4,6-trimethyl groups may sterically hinder target binding compared to 5-substituted analogs. Validate hypotheses via:

- SAR Studies : Synthesize analogs with varying methyl positions and test against Gram-positive/-negative bacteria.

- MIC Assays : Compare minimum inhibitory concentrations under identical conditions (e.g., CLSI guidelines) .

Q. How can researchers reconcile discrepancies in reported solubility profiles of pyrimidine HCl salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.